

Application Notes and Protocols for Encapsulation of Hygroscopic SrI_2 Crystals

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Compound of Interest

Compound Name: *Strontium;iodide*

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Introduction

Strontium Iodide (SrI_2), particularly when doped with Europium ($\text{SrI}_2:\text{Eu}$), is a high-performance scintillator crystal increasingly used in gamma-ray spectroscopy. Its primary advantages include exceptionally high light yield (80,000-120,000 photons/MeV), excellent energy resolution (<3% at 662 keV), and the absence of intrinsic radioactivity, making it superior to traditional materials like Sodium Iodide (NaI:Tl) for many applications.[1][2] However, SrI_2 crystals are extremely hygroscopic, meaning they readily absorb moisture from the air, which rapidly degrades their scintillation properties and can cause physical deterioration of the crystal.[3][4]

Effective encapsulation is therefore not just a recommendation but a critical requirement for the handling, storage, and long-term operation of SrI_2 detectors. The goal of encapsulation is to provide a hermetic seal that creates a substantially anhydrous environment, protecting the crystal from moisture and other contaminants for the operational lifetime of the device.[5][6] This document provides detailed application notes and protocols for three primary encapsulation techniques: traditional Metal Canning, Glass Frit Bonding, and advanced Atomic Layer Deposition (ALD).

Data Presentation: Comparison of Encapsulation Techniques

The selection of an encapsulation technique depends on factors such as the required level of hermeticity, operational environment, manufacturing scale, and cost. The following tables summarize key quantitative performance metrics for the described methods.

Table 1: Moisture Barrier Performance

Encapsulation Technique	Typical Barrier Materials	Water Vapor Transmission Rate (WVTR) (g/m ² ·day)	Typical He Leak Rate (atm·cm ³ /s)	Key Advantages
Metal Canning	Aluminum, Stainless Steel, Titanium Housing; Epoxy or Solder Seal	Dependent on Seal Quality (Typically < 10 ⁻³)	< 1 x 10 ⁻⁹ (with high-grade epoxy/weld)[7][8]	Robust, mature technology, cost-effective for single units.
Glass Frit Bonding	Low-Melting-Point Glass Solder	< 10 ⁻⁶ (for well-formed seal)	< 5 x 10 ⁻⁸	Excellent hermeticity, can bond dissimilar materials.
Atomic Layer Deposition (ALD)	Al ₂ O ₃ , TiO ₂ , Nanolaminates (e.g., Al ₂ O ₃ /ZrO ₂)	10 ⁻⁵ to 10 ⁻⁶	Not directly measured; barrier is molecularly dense.	Ultra-thin, highly conformal, superior moisture barrier.

Table 2: Srl₂(Eu) Scintillator Performance After Encapsulation

Parameter	Typical Value	Notes
Light Yield	80,000 - 100,000 photons/MeV	Performance is maintained by effective encapsulation.[1]
Energy Resolution (FWHM @ 662 keV)	2.9% - 4.0%	Proper packaging and uniform light collection are critical for achieving high resolution.[9][10]
Emission Wavelength	~435 nm	Well-matched for photomultiplier tubes (PMTs). [1]
Decay Time	~1 - 5 μ s (size dependent)	Longer decay time requires appropriate signal processing electronics.[4]
Long-Term Stability	High	Hermetically sealed commercial detectors demonstrate stable performance for years. The lifespan of hermetic seals in aerospace can be decades.[4][11]

Experimental Protocols

Protocol 1: Metal Canning with Epoxy Seal

This is the most common and established method for encapsulating scintillator crystals. It involves securing the crystal within a metal housing and using a high-performance epoxy to create a hermetic seal between the housing, the optical window, and any electrical feedthroughs. The entire assembly process must be performed in a controlled, low-humidity environment (e.g., a glovebox with <1% relative humidity).

Materials and Equipment:

- SrI₂ crystal, machined to specified dimensions.

- Metal Housing: Typically Aluminum or Stainless Steel, designed to accommodate the crystal, reflector, and window.
- Optical Window: Quartz or borosilicate glass with high transparency at the scintillator's emission wavelength (~435 nm).
- Reflector Material: UV-reflecting PTFE (Teflon) tape or powder to maximize light collection.
- Optical Coupling Compound: High-viscosity silicone grease or optical epoxy.
- Hermetic Sealing Epoxy: Two-part, low-outgassing epoxy (e.g., NASA-certified low outgassing epoxy per ASTM E-595).[\[8\]](#)[\[12\]](#)
- Cleaning Solvents: Isopropyl alcohol, acetone (use with caution, avoid contact with seals).
[\[13\]](#)
- Controlled Environment: Glovebox with an inert gas (N_2 or Ar) atmosphere and low humidity.

Procedure:

- Preparation: Thoroughly clean the metal housing and optical window with appropriate solvents to remove any oils or residues. Bake components under vacuum if necessary to remove all traces of moisture.
- Crystal Wrapping: Inside the glovebox, carefully wrap the SrI_2 crystal on all but the light-output face with 2-3 layers of PTFE tape. This layer serves as both a reflector and a mechanical cushion.
- Placing the Crystal: Place the wrapped crystal inside the metal housing. Ensure a snug fit. If required, use small PTFE shims for positioning.
- Optical Coupling: Apply a thin, bubble-free layer of optical coupling grease to the face of the crystal that will be in contact with the optical window.
- Window Placement: Carefully place the optical window onto the crystal, ensuring a good optical couple.
- Epoxy Sealing:

- Prepare the hermetic epoxy according to the manufacturer's instructions.
- Apply a continuous bead of epoxy to the sealing joint where the optical window meets the metal housing. Ensure there are no gaps.
- If applicable, seal any electrical feedthroughs in a similar manner.
- Curing: Cure the epoxy according to the manufacturer's specified thermal cycle (e.g., room temperature for 24 hours followed by a post-cure at a higher temperature like 60-80°C for 2-4 hours).^[12] This step is critical for achieving a strong, hermetic bond.
- Final Assembly: Once the window is sealed, the detector can be coupled to a photomultiplier tube (PMT). The housing is often designed to screw or clamp onto the PMT assembly, sometimes with an O-ring for a light-tight seal.^[14]
- Testing: Perform a helium leak test to verify the integrity of the hermetic seal. Test the detector for light leaks and spectroscopic performance.

Protocol 2: Glass Frit Bonding

Glass frit bonding uses a low-melting-point glass paste to create a strong, hermetic seal between the optical window and a housing (which could be metal or another piece of glass/ceramic). This method is highly reliable and avoids the use of organic epoxies.

Materials and Equipment:

- SrI_2 crystal.
- Housing and Window: Materials with a Coefficient of Thermal Expansion (CTE) closely matched to the glass frit.
- Glass Frit Paste: A suspension of fine glass powder in an organic binder.
- Screen Printer or Dispensing System: For applying the glass frit paste.
- Furnace: Capable of controlled temperature ramps up to ~500°C.
- Bonding System: Capable of applying uniform pressure at elevated temperatures.

Procedure:

- **Frit Deposition:** Apply the glass frit paste onto the sealing surface of the housing or window using screen printing or a dispenser. The typical thickness is 10-30 μm .
- **Thermal Conditioning (Burn-out):** Heat the component with the applied frit paste in a furnace following a specific temperature profile. This multi-step process first dries the paste, then burns out the organic binders, and finally sinters the glass particles into a solid, non-porous layer. This step is critical to prevent voids.
- **Assembly:** In a dry environment, place the SrI_2 crystal into the housing and position the optical window onto the glass frit seal line.
- **Thermo-compressive Bonding:** Place the assembly into a bonding system.
 - Heat the assembly to the glass frit's wetting temperature (typically 430-450°C).
 - Apply a uniform mechanical pressure for a few minutes. This causes the glass to soften, flow, and wet the surfaces of both the housing and the window, creating a strong, hermetic bond upon cooling.
- **Cooling:** Cool the assembly in a controlled manner to prevent thermal stress and cracking.
- **Testing:** Perform hermeticity and performance tests as described in Protocol 1.

Protocol 3: Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that can create highly conformal, pinhole-free inorganic layers with excellent moisture barrier properties. While not a standalone encapsulation method for a bulk crystal, it can be used to create an ultra-high barrier coating on the detector housing or as a primary seal in a micro-fabricated package.

Materials and Equipment:

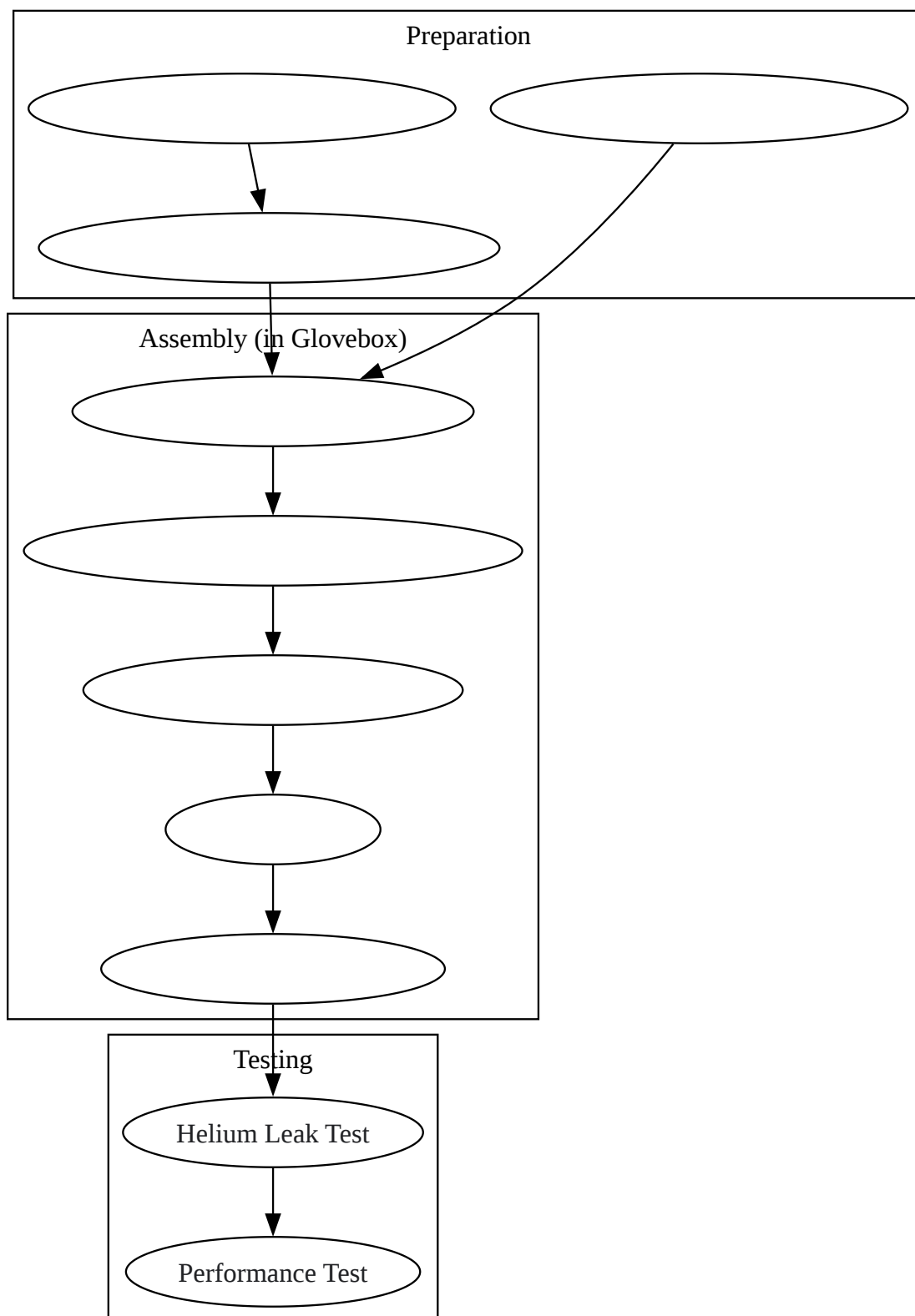
- SrI_2 crystal, pre-packaged in a primary enclosure.
- ALD Reactor.

- Precursor Chemicals: E.g., Trimethylaluminum (TMA) and deionized water for Al_2O_3 deposition.
- Substrate: The component to be coated (e.g., a polymer lid, or the entire detector package if it can withstand the process conditions).

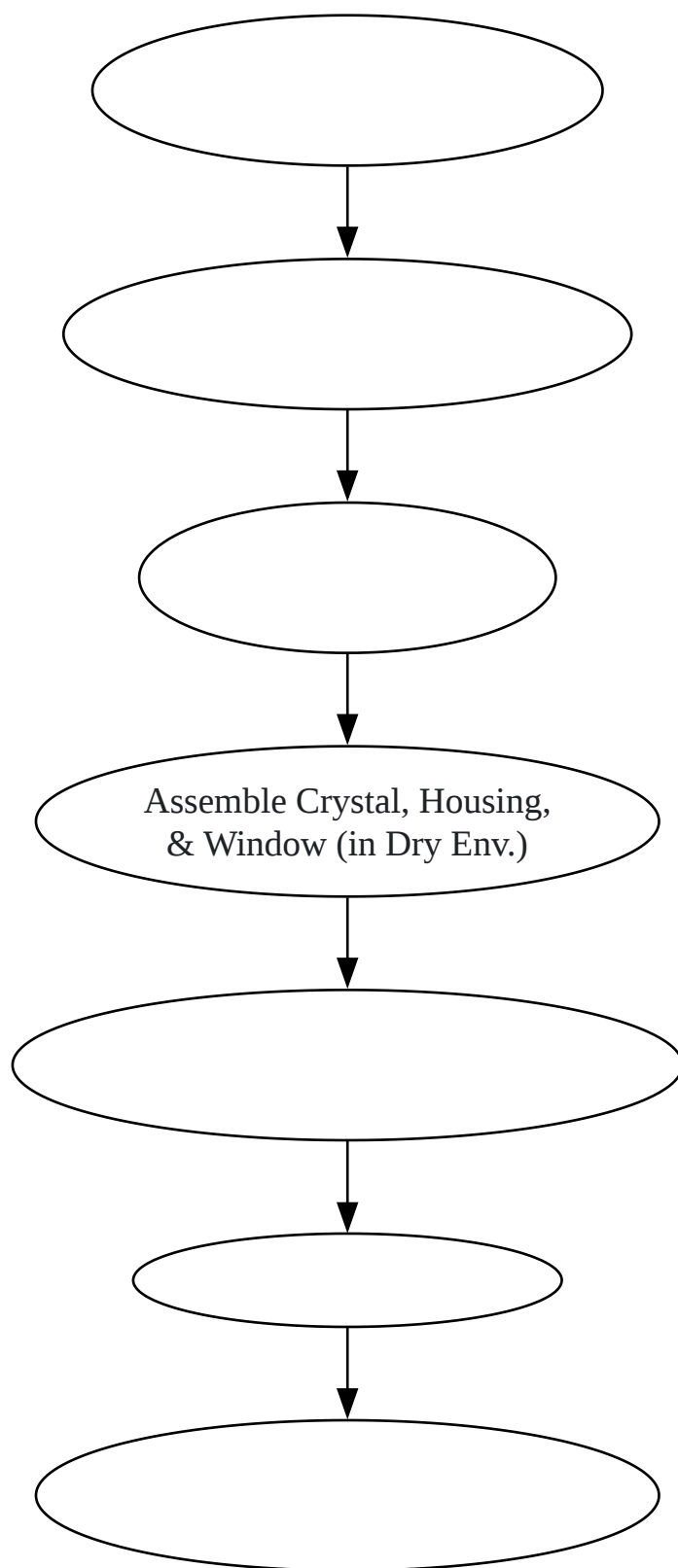
Procedure:

- Substrate Preparation: The surface to be coated must be impeccably clean. Plasma cleaning is often used to remove organic contaminants and prepare the surface.
- ALD Process:
 - Place the substrate into the ALD reactor chamber.
 - Heat the substrate to the desired deposition temperature (e.g., 80-150°C for Al_2O_3 on temperature-sensitive substrates).
 - The ALD process proceeds in cycles:
 - a. Pulse A (TMA): A pulse of the metal precursor (TMA) is introduced into the chamber. It reacts with the surface, forming a monolayer.
 - Purge: The chamber is purged with an inert gas (N_2) to remove any unreacted precursor and gaseous byproducts.
 - c. Pulse B (H_2O): A pulse of the co-reactant (water vapor) is introduced. It reacts with the surface monolayer to form the desired material (Al_2O_3).
 - d. Purge: The chamber is purged again to remove byproducts.
- Film Growth: Repeat the cycle until the desired film thickness is achieved. A typical growth rate for Al_2O_3 is ~1 Ångström per cycle. A 20-50 nm film is often sufficient for an excellent moisture barrier.
- Characterization: The barrier performance is typically validated by measuring the Water Vapor Transmission Rate (WVTR) using a calcium corrosion test or other sensitive methods.

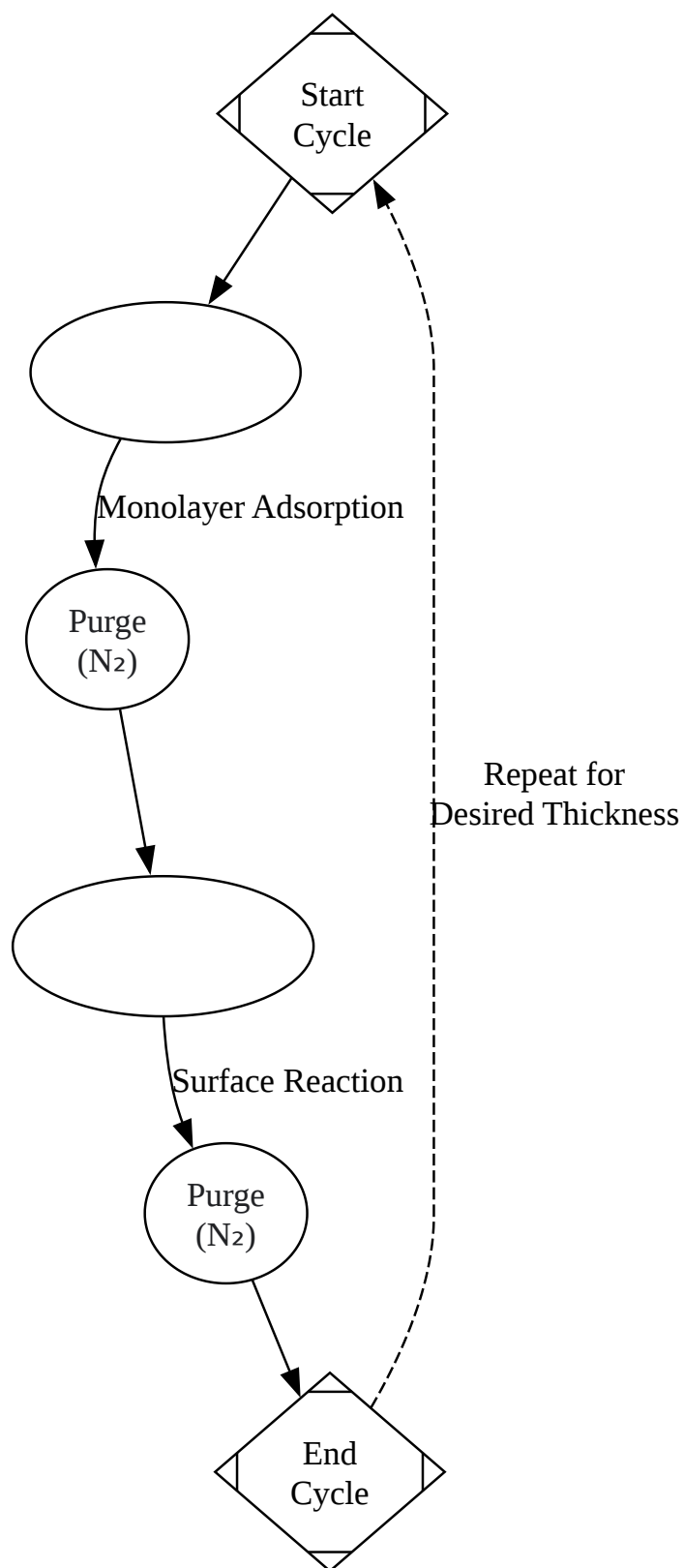
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